

# 2-Chloro-6-isopropoxyquinoline CAS number

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## Compound of Interest

Compound Name: 2-Chloro-6-(propan-2-  
yloxy)quinoline

Cat. No.: B7893526

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An In-depth Technical Guide to 2-Chloro-6-isopropoxyquinoline: Synthesis, Properties, and Applications

## Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, materials science, and industrial processes. The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among these, halogenated and alkoxy-substituted quinolines are of particular interest due to their prevalence in a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of 2-Chloro-6-isopropoxyquinoline, a molecule of interest for researchers and scientists in drug development. While a specific CAS (Chemical Abstracts Service) number for 2-Chloro-6-isopropoxyquinoline is not readily found in public databases, indicating it may be a novel or less-common compound, this guide will provide a robust framework for its synthesis, expected properties, and potential applications based on established chemical principles and data from structurally related analogs.

## Physicochemical Properties

The physicochemical properties of 2-Chloro-6-isopropoxyquinoline can be predicted based on the well-understood contributions of its constituent functional groups: the quinoline core, the chloro substituent at the 2-position, and the isopropoxy group at the 6-position.

Property	Predicted Value/Characteristic	Rationale and Comparative Data
Molecular Formula	C <sub>12</sub> H <sub>12</sub> ClNO	Based on the structure: Quinoline (C <sub>9</sub> H <sub>7</sub> N) + Isopropoxy (C <sub>3</sub> H <sub>7</sub> O) - H + Chloro (Cl) - H
Molecular Weight	~221.68 g/mol	Calculated from the molecular formula. For comparison, 2-chloro-6-methoxyquinoline has a molecular weight of 193.63 g/mol .
Appearance	Likely a white to off-white or pale yellow solid	Many substituted chloroquinolines are solids at room temperature.
Melting Point	Expected to be in the range of 80-150 °C	The melting point will be influenced by the crystal packing. For comparison, 2-chloro-6-methylquinoline has a melting point of 94-98 °C.[1]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and sparingly soluble in alcohols. Poorly soluble in water.	The isopropoxy and chloro groups increase lipophilicity compared to unsubstituted quinoline.
Lipophilicity (logP)	Predicted to be in the range of 3.5 - 4.5	The chloro and isopropoxy groups significantly increase the lipophilicity, which can enhance membrane permeability.

## Synthesis of 2-Chloro-6-isopropoxyquinoline

A plausible and efficient synthetic route to 2-Chloro-6-isopropoxyquinoline can be designed based on established methods for quinoline synthesis and functionalization. A common strategy involves the construction of the quinoline ring system followed by the introduction of the chloro and isopropoxy groups. One such approach is a modification of the Combes quinoline synthesis.

## Proposed Synthetic Pathway

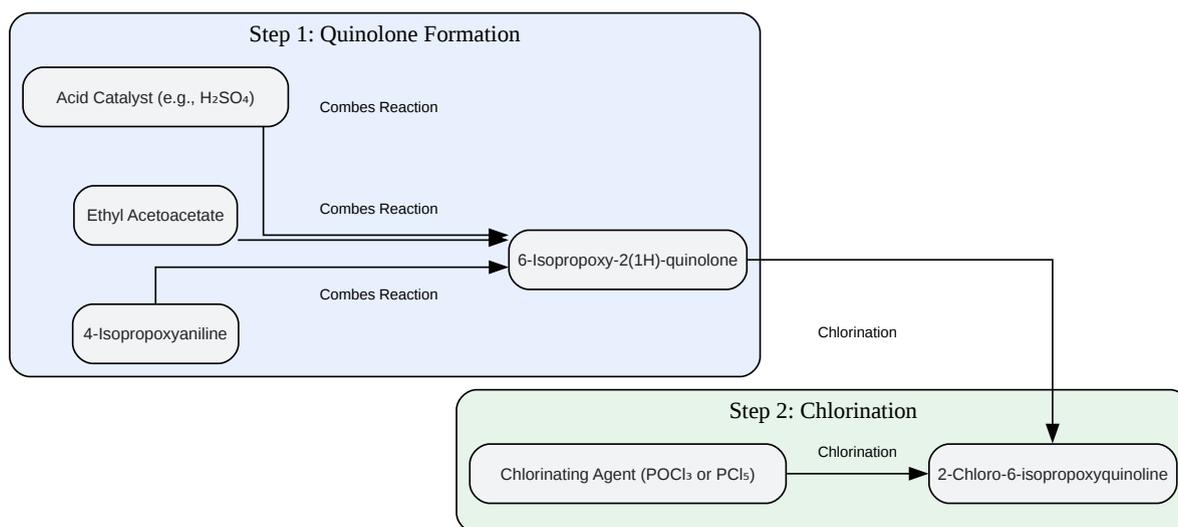
A logical synthetic approach would start from a commercially available substituted aniline, followed by cyclization to form the quinoline ring, and subsequent chlorination.

### Step 1: Synthesis of 6-Isopropoxy-2(1H)-quinolone

The synthesis would begin with the reaction of 4-isopropoxyaniline with an acetoacetic ester derivative (e.g., ethyl acetoacetate) under acidic conditions to form an intermediate anil, which is then cyclized at high temperature to yield 6-isopropoxy-2(1H)-quinolone.

### Step 2: Chlorination of 6-Isopropoxy-2(1H)-quinolone

The resulting 6-isopropoxy-2(1H)-quinolone can then be chlorinated at the 2-position using a standard chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) or phosphorus pentachloride ( $\text{PCl}_5$ ) to yield the final product, 2-Chloro-6-isopropoxyquinoline.



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Caption: Proposed two-step synthesis of 2-Chloro-6-isopropoxyquinoline.

## Detailed Experimental Protocol

### Step 1: Synthesis of 6-Isopropoxy-2(1H)-quinolone

- To a stirred solution of 4-isopropoxyaniline (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add ethyl acetoacetate (1.1 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to 250-260 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Add a non-polar solvent such as hexane to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold hexane.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-isopropoxy-2(1H)-quinolone.

#### Step 2: Synthesis of 2-Chloro-6-isopropoxyquinoline

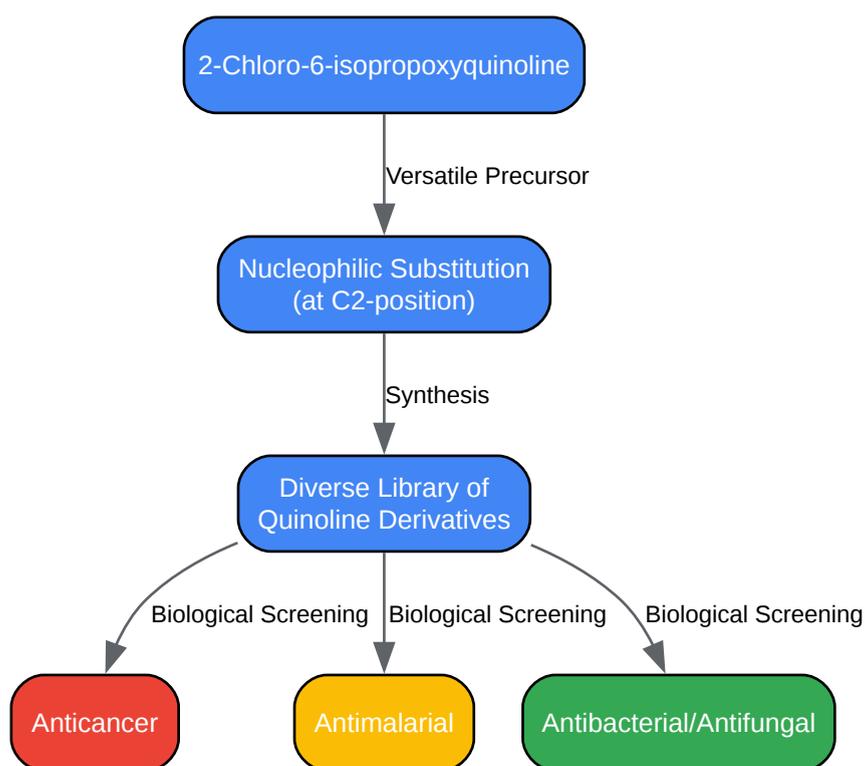
- In a round-bottom flask equipped with a reflux condenser, place 6-isopropoxy-2(1H)-quinolone (1 equivalent).
- Carefully add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) (3-5 equivalents).
- Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
- Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2-Chloro-6-isopropoxyquinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

## Applications in Drug Discovery and Medicinal Chemistry

The 2-chloroquinoline moiety is a versatile building block in medicinal chemistry, primarily because the chlorine atom at the 2-position is a good leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups to create a library of derivatives for biological screening.

#### Potential Therapeutic Areas:

- **Anticancer Agents:** Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and interaction with DNA. The isopropoxy group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.
- **Antimalarial Drugs:** The quinoline core is famously present in antimalarial drugs like chloroquine. Novel substituted quinolines are continuously being explored to combat drug-resistant strains of malaria.
- **Antibacterial and Antifungal Agents:** The quinoline scaffold is also found in several antibacterial and antifungal compounds. The 2-Chloro-6-isopropoxyquinoline core can be functionalized with various amines, thiols, and other nucleophiles to generate compounds with potential antimicrobial activity.[2]



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Caption: Role of 2-Chloro-6-isopropoxyquinoline as a key intermediate in drug discovery.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-6-isopropoxyquinoline is not available, general safety precautions for handling chlorinated heterocyclic compounds should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

## Conclusion

2-Chloro-6-isopropoxyquinoline represents a promising, albeit not widely documented, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. This in-depth technical guide provides a foundational understanding of its likely physicochemical properties, a robust and plausible synthetic strategy, and its potential applications. The versatility of the 2-chloroquinoline scaffold for further chemical modification makes this compound and its derivatives an attractive area for future research and development. As with any novel compound, experimental validation of the predicted properties and synthetic protocols is essential for its successful application in research.

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